molecular formula C11H13N3O3 B8574957 Imidazo[1,2-a]pyrimidine-2-carboxylic acid,6-ethyl-7-methoxy-5-methyl-

Imidazo[1,2-a]pyrimidine-2-carboxylic acid,6-ethyl-7-methoxy-5-methyl-

Cat. No. B8574957
M. Wt: 235.24 g/mol
InChI Key: OQVUTFDBSPFDKJ-UHFFFAOYSA-N
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Patent
US04925846

Procedure details

A mixture of 120 g (0.456 mmol) of ethyl 6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxylate and 120 g of potassium carbonate in 1200 ml of methanol and 600 ml of water was heated at reflux for 2 hours and the methanol was then evaporated. 150 ml of more water were added, and the resulting solution was acidified to a pH of 1 with concentrated HCl. The solid obtained was filtered and was washed with water, then dried under vacuum over P2O5 at 80° C. to obtain 87.43 g (82% yield) of 6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid.
Name
ethyl 6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxylate
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:4]([O:18][CH3:19])=[N:5][C:6]2[N:7]([CH:10]=[C:11]([C:13]([O:15]CC)=[O:14])[N:12]=2)[C:8]=1[CH3:9])[CH3:2].C(=O)([O-])[O-].[K+].[K+]>CO.O>[CH2:1]([C:3]1[C:4]([O:18][CH3:19])=[N:5][C:6]2[N:7]([CH:10]=[C:11]([C:13]([OH:15])=[O:14])[N:12]=2)[C:8]=1[CH3:9])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
ethyl 6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxylate
Quantity
120 g
Type
reactant
Smiles
C(C)C=1C(=NC=2N(C1C)C=C(N2)C(=O)OCC)OC
Name
Quantity
120 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1200 mL
Type
solvent
Smiles
CO
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the methanol was then evaporated
ADDITION
Type
ADDITION
Details
150 ml of more water were added
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under vacuum over P2O5 at 80° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C(=NC=2N(C1C)C=C(N2)C(=O)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 87.43 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81505.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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